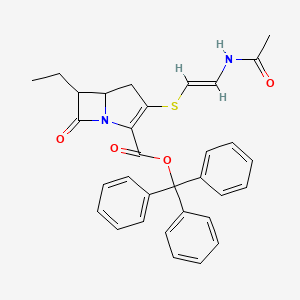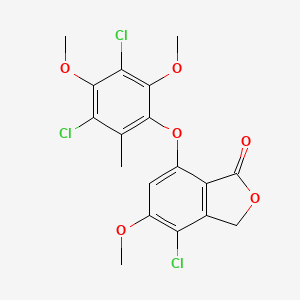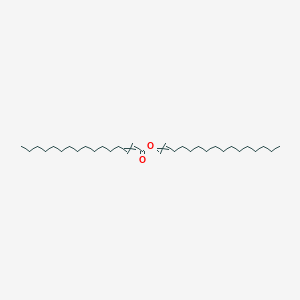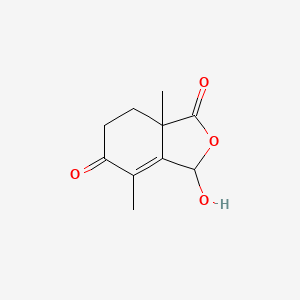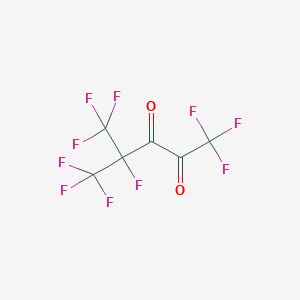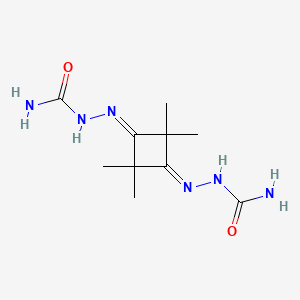
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-, disemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-, disemicarbazone is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclobutanedione, featuring four methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- can be synthesized through the dimerization of dimethyl ketene. This process involves the dehydrohalogenation of isobutyryl chloride with triethylamine, resulting in the formation of dimethyl ketene, which then dimerizes to form 2,2,4,4-tetramethylcyclobutanedione .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- typically involves the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Hydrogenation of the compound results in the formation of 2,2,4,4-tetramethylcyclobutanediol.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of 2,2,4,4-tetramethylcyclobutanediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylcyclobutanedione: A closely related compound with similar structural features.
Dimethyl ketene dimer: Another related compound formed through the dimerization of dimethyl ketene.
Uniqueness
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- stands out due to its specific arrangement of methyl groups and its potential for diverse applications. Its unique structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
73806-30-1 |
|---|---|
Molecular Formula |
C10H18N6O2 |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
[[3-(carbamoylhydrazinylidene)-2,2,4,4-tetramethylcyclobutylidene]amino]urea |
InChI |
InChI=1S/C10H18N6O2/c1-9(2)5(13-15-7(11)17)10(3,4)6(9)14-16-8(12)18/h1-4H3,(H3,11,15,17)(H3,12,16,18) |
InChI Key |
QVGCJDUCQYTUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NNC(=O)N)C(C1=NNC(=O)N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
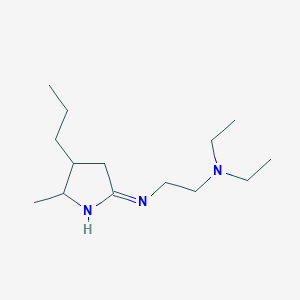
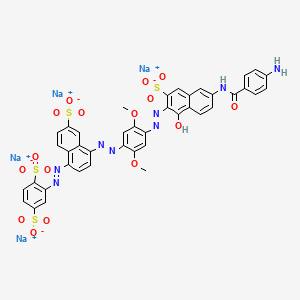
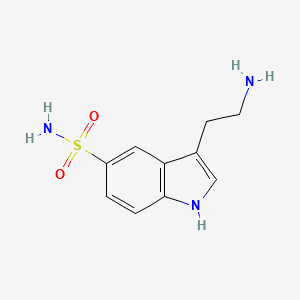

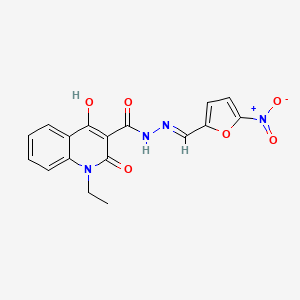
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
